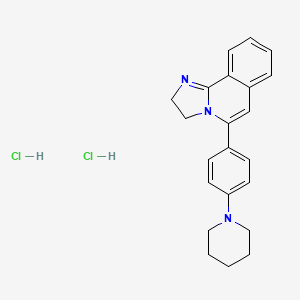![molecular formula C13H17N5O2 B1680996 8-ethyl-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 19970-45-7](/img/structure/B1680996.png)
8-ethyl-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Vue d'ensemble
Description
“8-ethyl-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione” is a chemical compound with the molecular formula C13H17N5O2 . It is also known by its synonyms SJ572403, 19970-45-7, SJ403, and F2582-0327 . The compound has a molecular weight of 275.31 g/mol .
Synthesis Analysis
While specific synthesis methods for this compound were not found, imidazole compounds in general have been synthesized using various methods . For example, one method involves the reaction of glyoxal and ammonia .Molecular Structure Analysis
The compound has a complex structure that includes an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The structure also includes various substituents, including ethyl and methyl groups .Physical And Chemical Properties Analysis
The compound is a white solid . It has a topological polar surface area of 62.8 Ų and a complexity of 456 . Other computed properties include a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 3, and a rotatable bond count of 1 .Applications De Recherche Scientifique
I have conducted searches to find detailed information on the scientific research applications of “SJ572403”, also known as “8-ethyl-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione” or “SJ403”. However, the available online information is limited and does not provide a comprehensive analysis of six to eight unique applications.
From the information found, it appears that SJ572403 is a p27 Kip1 inhibitor and has been used in research related to diseases associated with intrinsically disordered proteins (IDPs) . It has also been mentioned in relation to testosterone changes in mice and primary Leydig cells after treatment .
Mécanisme D'action
Target of Action
SJ572403, also known as SJ403 or 8-ethyl-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, is primarily an inhibitor of the protein p27Kip1 . This protein, also known as p27 or CDKN1B, is a member of the universal cyclin-dependent kinase inhibitor family . It plays crucial roles in many cellular processes, including cell division, apoptosis, and cell differentiation .
Mode of Action
SJ572403 has high specificity for specific regions within the D2 subdomain of p27-KID . It shows specific interactions with these regions, with a Kd value of 2.2 mM . The compound modulates p27’s Cdk regulatory function . At concentrations ranging from 10 μM to 3 mM, SJ572403 displaces p27-D2 from Cdk2/cyclin A and partially restores Cdk2 kinase activity .
Biochemical Pathways
The primary biochemical pathway affected by SJ572403 is the cyclin-dependent kinase pathway . By inhibiting p27, SJ572403 alters the regulation of this pathway. Specifically, it displaces p27-D2 from Cdk2/cyclin A, which leads to the partial restoration of Cdk2 kinase activity . This alteration can affect various downstream effects, including cell division, apoptosis, and cell differentiation .
Pharmacokinetics
It’s worth noting that the compound is soluble in dmso , which could potentially influence its bioavailability and distribution.
Result of Action
The primary result of SJ572403’s action is the modulation of p27’s Cdk regulatory function . By displacing p27-D2 from Cdk2/cyclin A, SJ572403 can substantially inhibit Cdk2/cyclin A activity in the absence of p27-D2 . This inhibition can lead to changes in cell division, apoptosis, and cell differentiation .
Propriétés
IUPAC Name |
6-ethyl-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O2/c1-6-17-7(2)8(3)18-9-10(14-12(17)18)15(4)13(20)16(5)11(9)19/h6H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKJLETUKWLALKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(N2C1=NC3=C2C(=O)N(C(=O)N3C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-ethyl-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




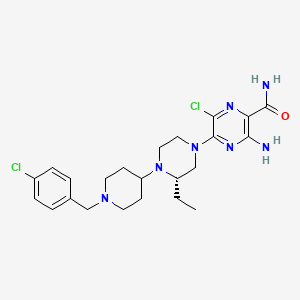
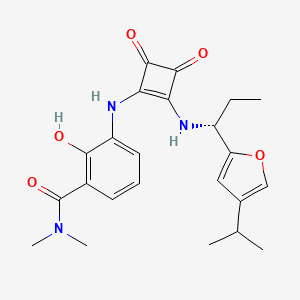
![2-(4-Cyclohexylpiperazin-1-yl)-2-[4-(4-methoxyphenyl)sulfinylphenyl]acetonitrile](/img/structure/B1680916.png)
![N3-cyclopropyl-7-[(4-propan-2-ylphenyl)methyl]pyrrolo[3,2-f]quinazoline-1,3-diamine](/img/structure/B1680918.png)


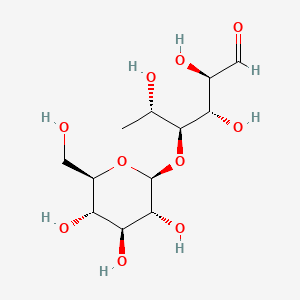


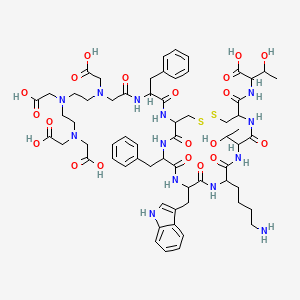
![Benzyl [(1r)-1-({(1s,2s,3s)-1-Benzyl-2-Hydroxy-4-({(1s)-1-[(2-Hydroxy-4-Methoxybenzyl)carbamoyl]-2-Methylpropyl}amino)-3-[(4-Methoxybenzyl)amino]-4-Oxobutyl}carbamoyl)-2,2-Dimethylpropyl]carbamate](/img/structure/B1680934.png)
![(-)-4'-Chloro-N-[2-(1H-imidazol-1-yl)-1-phenylethyl]-[1,1'-biphenyl]-4-carboxamide](/img/structure/B1680935.png)
